2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is an organic compound that features a triazole ring, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting potential targets within cancer cells.
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds such as 1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds such as 1,2,4-triazole hybrids have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Action Environment
The reaction of similar compounds has been shown to occur under heating conditions , suggesting that temperature may play a role in the compound’s action.
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid, are capable of binding in the biological system with a variety of enzymes and receptors This ability to interact with various biomolecules allows them to play a role in numerous biochemical reactions
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .
Scientific Research Applications
2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: This compound features a similar triazole ring but with different substituents, leading to distinct properties and applications.
1,2,4-triazole derivatives: These compounds share the triazole ring structure but differ in the position and nature of substituents, affecting their reactivity and uses.
Uniqueness
2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-aminotriazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H2,5,7)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOYMXEUDLLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.